molecular formula C15H17N3O3 B3006793 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2176069-56-8

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide

Cat. No. B3006793
CAS RN: 2176069-56-8
M. Wt: 287.319
InChI Key: HENJCPHZIXXKCH-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide, also known as OPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. OPAA is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H16N2O4.

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity (with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a promising lead compound for further optimization.

Hydroxamic Acid Synthesis

The compound can be used in the synthesis of hydroxamic acids. For instance, the reaction of its active ester with hydroxylamine under specific conditions yields the corresponding hydroxamic acid . Hydroxamic acids find applications in various fields, including medicinal chemistry and metal chelation.

properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12(21-13-6-3-2-4-7-13)14(19)16-9-11-18-10-5-8-17-15(18)20/h2-8,10,12H,9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENJCPHZIXXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC=NC1=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide

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